2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dimethyl-1H-pyrazole and 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde.
Reaction Steps:
Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as dichloromethane or acetonitrile, with a base catalyst to facilitate the acylation process.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of different derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays. Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an antileishmanial and antimalarial agent. Industry: It is utilized in the development of new materials and chemical processes due to its unique reactivity and stability.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound shares the pyrazole core but has a different heterocyclic ring attached.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: Another pyrazole derivative with an aniline group.
N-alkylated pyrazolyl compounds: These compounds have alkyl groups attached to the pyrazole ring.
Uniqueness: The presence of the oxadiazole moiety in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide distinguishes it from other pyrazole derivatives, contributing to its unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-7-4-8(2)16(15-7)6-10(17)12-5-11-14-13-9(3)18-11/h4H,5-6H2,1-3H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBAAEAEZNMDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=NN=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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